

Topic: Analytical Methods for Quantifying Piperidine, 1-(dibromoacetyl)-

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Compound of Interest

Compound Name: Piperidine, 1-(dibromoacetyl)-

CAS No.: 2296-54-0

Cat. No.: B14753243

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Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of **Piperidine, 1-(dibromoacetyl)-**, a compound of interest in synthetic chemistry and pharmaceutical development. Recognizing the critical need for accuracy in quality control and research, this document provides detailed protocols for a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative emphasizes the scientific rationale behind procedural choices, from mobile phase selection to detector settings. Furthermore, it incorporates a thorough protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring that the described methods are not only accurate and precise but also trustworthy and suitable for regulatory environments.

Introduction and Analyte Profile

Piperidine, 1-(dibromoacetyl)- (IUPAC Name: 1-(2,2-dibromoacetyl)piperidine) is a halogenated amide derivative of piperidine. Such compounds are often encountered as intermediates in organic synthesis or as potential impurities in active pharmaceutical ingredients (APIs). The accurate determination of their concentration is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products, as well as for process optimization in chemical synthesis.[1]

This application note provides two primary analytical frameworks for the quantification of this analyte. The principal method, a stability-indicating RP-HPLC-UV assay, is designed for routine quality control and stability testing, capable of separating the main analyte from potential degradation products.[2] The secondary method, GC-MS, serves as a powerful tool for confirmation and structural elucidation, valued for its high sensitivity and selectivity.[3]

Analyte Details:

- Compound Name: **Piperidine, 1-(dibromoacetyl)-**
- IUPAC Name: 1-(2,2-dibromoacetyl)piperidine
- CAS Number: 59785-05-6 (for the dibromo derivative)
- Chemical Formula: C₇H₁₁Br₂NO
- Molecular Weight: 296.98 g/mol
- Structure:
- Analytical Considerations: The molecule possesses an amide chromophore, making it suitable for UV detection around 200-220 nm. Its molecular weight and expected thermal stability make it amenable to both LC and GC techniques.

Primary Method: Stability-Indicating RP-HPLC-UV Analysis

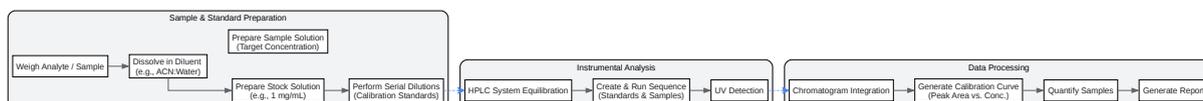
The gold standard for quantifying non-volatile organic molecules in pharmaceutical contexts is RP-HPLC, due to its high resolution, reproducibility, and adaptability.[4] A stability-indicating method is one that can produce an accurate and precise measurement of the active ingredient, free from interference from degradation products, excipients, or process impurities.[2]

Principle of the Method

This method utilizes a C18 stationary phase to separate **Piperidine, 1-(dibromoacetyl)-** from more polar or less polar impurities based on hydrophobic interactions. An acidified aqueous-

organic mobile phase ensures the protonation of any basic sites, leading to sharp, symmetrical peaks.[5] UV detection is employed to quantify the analyte based on its absorbance.

Experimental Workflow for RP-HPLC-UV Analysis



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Caption: Workflow for RP-HPLC-UV quantification.

Detailed Protocol: RP-HPLC-UV

A. Instrumentation and Materials

- HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/DAD detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance.
- Volumetric flasks and pipettes (Class A).
- Syringe filters (0.45 µm, PTFE or nylon).
- HPLC grade Acetonitrile (ACN) and Water.
- Trifluoroacetic Acid (TFA) or Formic Acid.

- **Piperidine, 1-(dibromoacetyl)-** reference standard.

B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

Parameter	Recommended Setting	Rationale
Column	C18, 150 x 4.6 mm, 5 µm (e.g., Supelco Discovery, Waters SunFire)[4]	Provides excellent retention and selectivity for moderately polar compounds. The chosen dimensions offer a good balance of speed and resolution.
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier ensures sharp peak shapes by suppressing silanol interactions and protonating basic analytes.[5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode	Isocratic: 60:40 (A:B) or Gradient: 40% B to 90% B over 10 min	Start with isocratic for simplicity. A gradient is essential for stability-indicating assays to elute all potential degradation products.[6]
Flow Rate	1.0 mL/min[4]	Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.	30 °C[7]	Ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol.	10 µL	A typical volume that balances sensitivity with the risk of column overload.
Detection	DAD/UV at 210 nm	The amide bond exhibits strong absorbance at low UV wavelengths. A DAD allows for peak purity analysis.

Run Time	15 minutes	Sufficient to elute the main peak and any late-eluting impurities.
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C. Standard and Sample Preparation

- Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected sample concentration range.
- Sample Solution: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

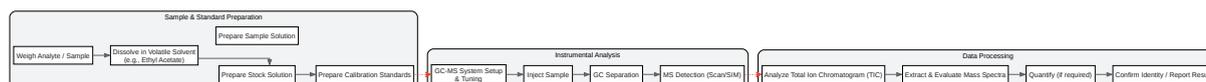
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical technique to HPLC, separating compounds based on their volatility and interaction with the GC stationary phase. Its primary advantages are exceptional sensitivity and the structural information provided by the mass spectrometer, making it ideal for identity confirmation and trace-level analysis.^{[1][3]} This method is contingent on the analyte being thermally stable and sufficiently volatile.

Principle of the Method

The sample is vaporized in a heated inlet and separated on a capillary column. Eluted compounds enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS identity confirmation and analysis.

Detailed Protocol: GC-MS

A. Instrumentation and Materials

- GC system with a capillary column, autosampler, and Mass Spectrometric detector.
- GC-MS data system.
- Volatile, high-purity solvents (e.g., Ethyl Acetate, Dichloromethane).

B. GC-MS Conditions

Parameter	Recommended Setting	Rationale
Column	5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 μ m (e.g., DB-5ms, HP-5ms)	A robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Inlet Temp.	250 $^{\circ}$ C	Ensures rapid and complete vaporization of the analyte without thermal degradation. May require optimization.
Injection	1 μ L, Split 20:1	Split injection prevents column overloading and produces sharp peaks for quantification. Use splitless for trace analysis.
Oven Program	100 $^{\circ}$ C (hold 1 min), ramp to 280 $^{\circ}$ C at 20 $^{\circ}$ C/min, hold 5 min	A starting point to ensure elution of the analyte. The ramp rate and final hold ensure the column is cleaned of any heavier components.
MS Source Temp.	230 $^{\circ}$ C	Standard temperature for EI sources.
MS Quad Temp.	150 $^{\circ}$ C	Standard temperature for quadrupoles.
Ionization Mode	Electron Ionization (EI), 70 eV	Standard EI energy produces a reproducible fragmentation pattern for library matching and structural confirmation.
Acquisition	Full Scan (m/z 40-400)	Acquires the full mass spectrum for identification. For higher sensitivity

quantification, Selected Ion
Monitoring (SIM) can be used.

C. Standard and Sample Preparation

- Solvent: Use a volatile solvent such as Ethyl Acetate or Dichloromethane.
- Solutions: Prepare stock, calibration, and sample solutions as described in the HPLC section (2.3.C), using the appropriate GC solvent. Ensure solutions are clear and free of particulates.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[4] The following parameters should be assessed, primarily for the HPLC method.

A. Forced Degradation and Specificity To establish the stability-indicating nature of the HPLC method, a forced degradation study must be performed on the analyte.[8] This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the method can separate the analyte peak from all degradation peaks.

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Dry heat at 105 °C for 24 hours.
- Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.

Acceptance Criterion: The method must demonstrate baseline resolution between the parent analyte and all major degradation peaks. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

B. Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Linearity & Range	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) \geq 0.999 for a minimum of 5 concentration levels.
Accuracy	The closeness of test results to the true value. Assessed by spike-recovery experiments.	Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision	The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.	Repeatability (n=6): RSD \leq 2.0%. Intermediate Precision (different day/analyst): RSD \leq 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1.[4]
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1, with acceptable precision (RSD \leq 10%) and accuracy.[4]
Robustness	The capacity to remain unaffected by small, deliberate variations in method parameters.	No significant change in results when parameters (e.g., flow rate \pm 10%, pH \pm 0.2, column temp \pm 5°C) are varied. RSD \leq 2.0%.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of **Piperidine, 1-(dibromoacetyl)-**. The primary RP-HPLC-UV method is designed to be stability-indicating, robust, and suitable for routine quality control in a regulated setting. The confirmatory GC-MS method offers an orthogonal technique for identity verification and

sensitive analysis. The successful implementation and validation of these methods, following the principles outlined herein, will ensure the generation of reliable, accurate, and defensible analytical data critical for research and drug development.

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